molecular formula C16H25ClN2 B2664419 1-(3-Chlorophenyl)-4-hexylpiperazine CAS No. 141510-98-7

1-(3-Chlorophenyl)-4-hexylpiperazine

Cat. No.: B2664419
CAS No.: 141510-98-7
M. Wt: 280.84
InChI Key: QTPPYQBUYPBJIC-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-hexylpiperazine is a N-arylpiperazine that is piperazine carrying a 3-chlorophenyl substituent at position 1 . It is a metabolite of the antidepressant drug trazodone . It has a role as a drug metabolite, a serotonergic agonist, an environmental contaminant, and a xenobiotic .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring carrying a 3-chlorophenyl substituent at position 1 . The molecular formula is C10H13ClN2 . For a detailed molecular structure analysis, it would be necessary to refer to specific studies or computational models .

Scientific Research Applications

Analysis in Human Hair

  • A study by Barroso et al. (2010) developed a simple and sensitive procedure for analyzing 1-(3-chlorophenyl)piperazine (mCPP) in human hair, which can be applied in forensic toxicology routine analysis. This method is notable for its simplicity and effectiveness in screening and quantifying mCPP in hair samples (Barroso et al., 2010).

Chemical Synthesis and Pharmacological Studies

  • Bekircan et al. (2015) reported on the synthesis of various compounds, including those related to 1-(3-chlorophenyl)piperazine, and their evaluation for lipase and α-glucosidase inhibition. This research contributes to understanding the potential pharmacological applications of these compounds (Bekircan, Ülker, & Menteşe, 2015).

Application in Dopamine Receptor Studies

  • Perrone et al. (1998) synthesized compounds including those related to 1-(3-chlorophenyl)piperazine and tested them for binding at cloned human dopamine receptors. These compounds, particularly N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated high affinity for dopamine D4 receptors, indicating potential applications in neuropharmacological research (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 1998).

Involvement in Serotonin Function

  • Kahn and Wetzler (1991) reviewed the properties of mCPP, a widely used probe of serotonin function in psychiatry. This compound's various effects, including its influence on serotonin receptors, make it significant in psychiatric research and clinical studies (Kahn & Wetzler, 1991).

Synthesis and Antimicrobial Studies

  • Novel heterocyclic compounds derived from 1-(3-chlorophenyl)piperazine were synthesized and evaluated for their antimicrobial properties, as reported by Mehta (2016). This research highlights the potential of these derivatives in developing new antimicrobial agents (Mehta, 2016).

Mechanism of Action

The activity of 1-(3-Chlorophenyl)-4-hexylpiperazine is mainly due to its major metabolite 1-(3’-chlorophenyl)piperazine (mCPP). mCPP binds with different affinity to most of the serotonergic receptors and adrenergic receptors. This metabolite is an agonist of 5-HT2c and an antagonist of 5-HT2a .

Safety and Hazards

1-(3-Chlorophenyl)-4-hexylpiperazine may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . Users should avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

1-(3-chlorophenyl)-4-hexylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2/c1-2-3-4-5-9-18-10-12-19(13-11-18)16-8-6-7-15(17)14-16/h6-8,14H,2-5,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPPYQBUYPBJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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